molecular formula C17H11F3N2O3 B2932844 Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylate CAS No. 338975-90-9

Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylate

Cat. No. B2932844
CAS RN: 338975-90-9
M. Wt: 348.281
InChI Key: PUTLJEYOJNPRBN-UHFFFAOYSA-N
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Description

The compound is a derivative of phthalazine, which is a heterocyclic compound containing two nitrogen atoms. The presence of a trifluoromethyl group (-CF3) and a carboxylate ester (-COOCH3) suggests that this compound might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phthalazine ring, a trifluoromethyl group, and a carboxylate ester. The positions of these groups on the ring could significantly affect the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Hydrothermal Synthesis and Physical Properties

Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylate has been utilized in the hydrothermal synthesis of new compounds, showcasing its versatility in creating materials with unique structures and properties. For example, in a study on hydrothermal synthesis, structures, and physical properties of compounds based on multicarboxylate ligands, researchers synthesized new compounds exhibiting significant photoluminescent properties and antiferromagnetic coupling, highlighting its potential in material science and photoluminescence applications (Pan et al., 2008).

Antimicrobial Activity

The compound has also been explored for its antimicrobial potential. Studies have synthesized derivatives and evaluated their antimicrobial activities, offering insights into the development of new antimicrobial agents. For instance, research on the synthesis and antimicrobial activity of certain condensed derivatives demonstrated the compound's utility in creating substances with potential antibacterial applications (El-Hashash et al., 2012).

Organic Synthesis and Polymer Science

This compound serves as a key intermediate in the synthesis of various organic compounds and polymers. Its incorporation into different molecular structures enables the creation of materials with desirable properties such as enhanced thermal stability and specific functional attributes. For example, research into the synthesis and structural elucidation of polymers derived from phthalazine and bis(4-fluorophenyl)sulfone reveals its significant role in advancing polymer science, offering pathways to novel materials with specialized applications (Paventi et al., 1996).

Anticancer Activities

Beyond its antimicrobial potential, derivatives of this compound have been investigated for their anticancer activities. The synthesis and evaluation of novel derivatives have shown promising activity against cancer cell lines, highlighting the compound's relevance in medicinal chemistry and drug discovery efforts aimed at cancer treatment (Li et al., 2006).

Future Directions

The future directions for this compound would depend on its intended use. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-25-16(24)14-12-7-2-3-8-13(12)15(23)22(21-14)11-6-4-5-10(9-11)17(18,19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTLJEYOJNPRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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